

CHMFL-BTK-01 solubility and preparation for experiments

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Compound of Interest

Compound Name: CHMFL-BTK-01

Cat. No.: B15578841

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Application Notes and Protocols for CHMFL-BTK-01

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of **CHMFL-BTK-01**, a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). The following information is intended to guide researchers in utilizing this compound for in vitro studies.

Introduction to CHMFL-BTK-01

CHMFL-BTK-01 is a potent and irreversible inhibitor of BTK with an IC₅₀ of 7 nM.^[1] It functions by covalently binding to the Cys481 residue in the active site of BTK, leading to the inhibition of its kinase activity. This compound has been demonstrated to potently inhibit the auto-phosphorylation of BTK at tyrosine 223 (Y223).^{[1][2]} In cellular assays, **CHMFL-BTK-01** has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in B-cell lymphoma cell lines such as U2932 and Pfeiffer cells.^[2] Its high selectivity makes it a valuable tool for studying the biological roles of BTK in relevant signaling pathways.

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of **CHMFL-BTK-01** are critical for maintaining its activity and ensuring reproducible experimental results.

Data Presentation: Solubility of **CHMFL-BTK-01**

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	≥ 20 mg/mL	Prepare high-concentration stock solutions in DMSO.
Aqueous Buffer (e.g., PBS)	Approx. 0.1 mg/mL	Low solubility in aqueous solutions. It is recommended to dilute the DMSO stock solution into aqueous buffers immediately before use.

Protocol: Preparation of a 10 mM DMSO Stock Solution

- Materials: **CHMFL-BTK-01** powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
- Calculation: The molecular weight of **CHMFL-BTK-01** is 705.8 g/mol . To prepare a 10 mM stock solution, dissolve 7.06 mg of **CHMFL-BTK-01** in 1 mL of DMSO. Adjust the volume as needed based on the amount of compound.
- Procedure:
 1. Weigh the desired amount of **CHMFL-BTK-01** powder in a sterile microcentrifuge tube.
 2. Add the calculated volume of anhydrous DMSO to the tube.
 3. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may assist in dissolution.
 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the DMSO stock solution at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods. When stored properly, the solution is stable.

Experimental Protocols

The following are detailed protocols for key experiments using **CHMFL-BTK-01**.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **CHMFL-BTK-01** on the viability of cancer cell lines.

Methodology:

- Cell Seeding:
 - Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **CHMFL-BTK-01** in culture medium from your DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. A suggested concentration range to test is 0.01 μ M to 10 μ M.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **CHMFL-BTK-01**. Include a vehicle control (DMSO only) and a no-treatment control.
 - Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 20 μ L of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log of the **CHMFL-BTK-01** concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol measures the induction of apoptosis by **CHMFL-BTK-01** using flow cytometry.

Methodology:

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
 - Treat the cells with the desired concentrations of **CHMFL-BTK-01** (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Include a vehicle control.
- Cell Harvesting and Staining:
 - Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect the culture medium as it may contain apoptotic cells.
 - Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1×10^6 cells/mL.

- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Annexin V binding buffer to each tube.
 - Analyze the samples by flow cytometry within one hour of staining.
 - Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
- Data Interpretation:
 - Annexin V-FITC negative and PI negative (lower-left quadrant): Live cells.
 - Annexin V-FITC positive and PI negative (lower-right quadrant): Early apoptotic cells.
 - Annexin V-FITC positive and PI positive (upper-right quadrant): Late apoptotic/necrotic cells.
 - Annexin V-FITC negative and PI positive (upper-left quadrant): Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of **CHMFL-BTK-01** on cell cycle distribution.

Methodology:

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate and treat with various concentrations of **CHMFL-BTK-01** (e.g., 0.1 μ M, 1 μ M, 10 μ M) for 24 hours.
- Cell Harvesting and Fixation:
 - Harvest the cells and wash them with PBS.

- Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use a linear scale for the PI fluorescence channel.
- Data Analysis:
 - Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G0/G1 phase, as suggested by previous studies.[\[2\]](#)

Western Blot Analysis of BTK Phosphorylation

This protocol allows for the detection of the inhibition of BTK auto-phosphorylation at Y223.

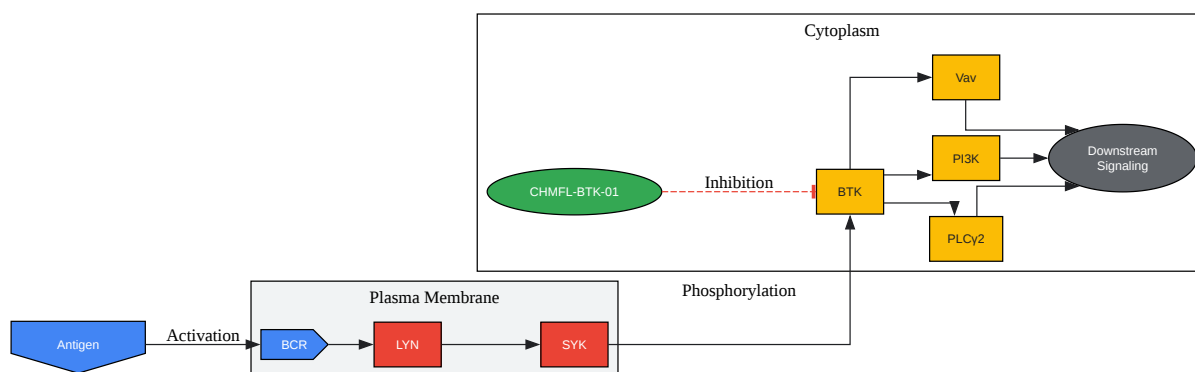
Methodology:

- Cell Lysis and Protein Quantification:
 - Treat cells with **CHMFL-BTK-01** for the desired time and concentration (e.g., 1 hour with concentrations ranging from 10 nM to 1 µM).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.

- SDS-PAGE and Protein Transfer:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
 - To ensure equal protein loading, strip the membrane and re-probe with an antibody against total BTK or a housekeeping protein like β-actin or GAPDH.

Visualizations

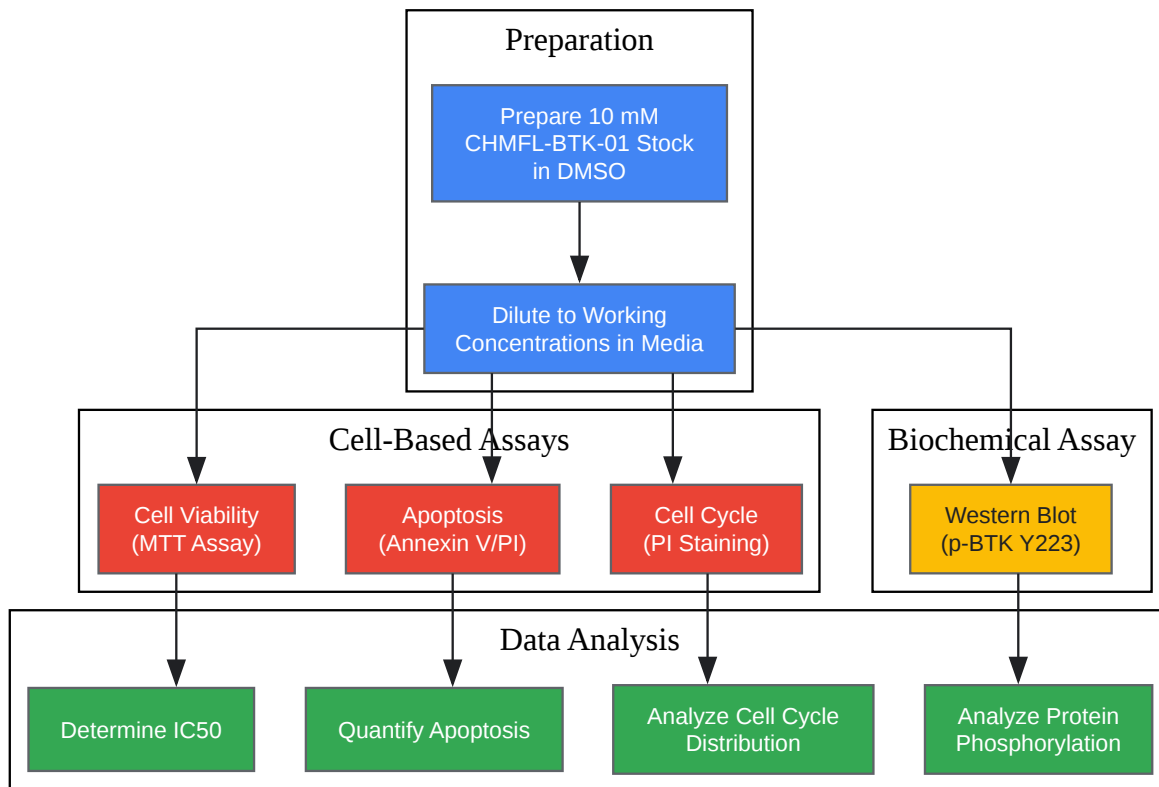
Signaling Pathway



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **CHMFL-BTK-01**.

Experimental Workflow



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Caption: General experimental workflow for characterizing the effects of **CHMFL-BTK-01**.

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